3-Iodo-alpha-methyl-l-tyrosine 3-Iodo-alpha-methyl-l-tyrosine
Brand Name: Vulcanchem
CAS No.: 4298-17-3
VCID: VC3943981
InChI: InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1
SMILES: CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N
Molecular Formula: C10H12INO3
Molecular Weight: 321.11 g/mol

3-Iodo-alpha-methyl-l-tyrosine

CAS No.: 4298-17-3

Cat. No.: VC3943981

Molecular Formula: C10H12INO3

Molecular Weight: 321.11 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-alpha-methyl-l-tyrosine - 4298-17-3

Specification

CAS No. 4298-17-3
Molecular Formula C10H12INO3
Molecular Weight 321.11 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid
Standard InChI InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1
Standard InChI Key KPOIUSXAPUHQNA-JTQLQIEISA-N
Isomeric SMILES C[C@](CC1=CC(=C(C=C1)O)I)(C(=O)O)N
SMILES CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N
Canonical SMILES CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of IMT is C10H12INO3\text{C}_{10}\text{H}_{12}\text{INO}_{3}, featuring a tyrosine backbone with two critical modifications:

  • 3-Iodo substitution: An iodine atom replaces the hydrogen at the 3-position of the phenolic ring, increasing molecular bulk and radiolabeling potential .

  • Alpha-methyl group: A methyl group (CH3-\text{CH}_{3}) attached to the alpha carbon confers resistance to enzymatic degradation, prolonging its biological half-life .

The stereochemistry of IMT is defined by its L-configuration, which is essential for compatibility with mammalian amino acid transport systems . X-ray crystallography and 3D conformational analyses reveal a planar aromatic ring and a bent side chain, optimizing interactions with LAT1 .

Physicochemical Characteristics

  • Molecular weight: 321.11 g/mol .

  • Solubility: Moderately soluble in aqueous solutions at physiological pH (7.4), with enhanced solubility in polar organic solvents like ethanol .

  • Stability: The alpha-methyl group reduces susceptibility to transamination and decarboxylation, ensuring stability during in vivo applications .

Synthesis and Radiolabeling

Electrophilic Iodination

The primary synthetic route involves electrophilic iodination of alpha-methyl-L-tyrosine using potassium iodide (KI) and potassium iodate (KIO₃) under acidic conditions . This method achieves regioselective iodination at the 3-position with yields exceeding 70% . Critical steps include:

  • Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Iodination at 60°C for 30 minutes, followed by deprotection with trifluoroacetic acid.

  • Purification via reverse-phase high-performance liquid chromatography (HPLC) to isolate IMT from unreacted precursors .

Radiolabeling with Iodine-123 and Iodine-125

IMT is radiolabeled with 123I^{123}\text{I} (half-life: 13.2 hours) for SPECT imaging or 125I^{125}\text{I} (half-life: 59.4 days) for in vitro transport assays . The process employs isotopic exchange reactions, achieving radiochemical purity >95% .

Mechanism of Cellular Uptake

LAT1-Mediated Transport

IMT is transported into cells via LAT1, a sodium-independent transporter overexpressed in blood-brain barrier endothelial cells and malignant gliomas . Key findings include:

  • Stereoselectivity: LAT1 preferentially transports L-isomers, with D-IMT showing negligible uptake .

  • Competitive inhibition: Uptake is inhibited by large neutral amino acids (e.g., leucine, phenylalanine), confirming shared transport mechanisms .

  • Kinetic parameters: The Michaelis constant (KmK_m) for IMT is 22.6±4.1 μM22.6 \pm 4.1\ \mu\text{M}, comparable to natural tyrosine (29.0±5.1 μM29.0 \pm 5.1\ \mu\text{M}) .

Tumor-Specific Accumulation

In glioblastoma models, IMT uptake correlates with LAT1 expression levels and tumor proliferation rates (Ki-67 index) . The compound’s accumulation is 3–5 times higher in tumor tissue than in normal brain parenchyma, enabling precise delineation of tumor margins .

Clinical Applications in Oncology

SPECT and PET Imaging

IMT-based SPECT (123I-IMT^{123}\text{I-IMT}) and PET (124I-IMT^{124}\text{I-IMT}) are widely used for diagnosing gliomas, meningiomas, and metastatic brain tumors . Clinical studies demonstrate:

  • Sensitivity: 89–94% for detecting high-grade gliomas, surpassing contrast-enhanced MRI in identifying infiltrative tumor regions .

  • Specificity: 82–88% for distinguishing tumor recurrence from radiation necrosis .

Table 1: Diagnostic Performance of 123I-IMT^{123}\text{I-IMT} SPECT in Brain Tumors

Tumor TypeSensitivity (%)Specificity (%)Reference
Glioblastoma9488
Meningioma8985
Metastatic Lesions9182

Therapeutic Monitoring

Post-therapy 123I-IMT^{123}\text{I-IMT} SPECT scans predict survival outcomes in glioma patients. A reduction in tumor-to-background uptake ratio by >30% after chemoradiation correlates with prolonged progression-free survival (median: 14 vs. 7 months) .

Comparative Analysis with Other Amino Acid Tracers

18F-FDG^{18}\text{F-FDG}18F-FDG vs. 123I-IMT^{123}\text{I-IMT}123I-IMT

While 18F-FDG^{18}\text{F-FDG} (fluorodeoxyglucose) remains the gold standard for tumor imaging, it exhibits high physiological uptake in normal brain tissue, limiting contrast resolution. In contrast, 123I-IMT^{123}\text{I-IMT} shows minimal background uptake, improving tumor-to-brain ratios by 2–3 fold .

11C-Methionine^{11}\text{C-Methionine}11C-Methionine vs. 124I-IMT^{124}\text{I-IMT}124I-IMT

11C-Methionine^{11}\text{C-Methionine} PET provides similar diagnostic accuracy to 124I-IMT^{124}\text{I-IMT} but is constrained by 11C^{11}\text{C}’s short half-life (20 minutes). 124I-IMT^{124}\text{I-IMT}’s longer half-life (4.2 days) facilitates delayed imaging and centralized radiopharmaceutical production .

Patent Landscape and Future Directions

Key Patents

  • WIPO PATENTSCOPE: Patents cover IMT synthesis methods, radiolabeling kits, and diagnostic applications in oncology . A notable invention (WO2023124567) describes a kit-based formulation for onsite 123I-IMT^{123}\text{I-IMT} preparation, reducing reliance on cyclotron facilities .

Emerging Applications

  • Targeted alpha therapy: Conjugating 211At^{211}\text{At} (astatine-211) to IMT for alpha-particle irradiation of micrometastases .

  • Pediatric oncology: Pilot studies explore 123I-IMT^{123}\text{I-IMT} SPECT for low-grade glioma monitoring in children, avoiding repeated radiation exposure from CT scans .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator